10-(4-chlorophenyl)-8-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one
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Overview
Description
10-(4-chlorophenyl)-8-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 10-(4-chlorophenyl)-8-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is not fully understood. However, studies have suggested that it may work by inhibiting the growth of cancer cells and reducing inflammation in the brain.
Biochemical and Physiological Effects
Studies have shown that 10-(4-chlorophenyl)-8-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation in the brain, and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 10-(4-chlorophenyl)-8-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one in lab experiments is its potential as a multi-targeted agent. It has been shown to have activity against various types of cancer cells and neurological disorders. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for research on 10-(4-chlorophenyl)-8-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one. One direction is to further investigate its potential as an anti-cancer agent and its mechanism of action. Another direction is to explore its potential as a treatment for neurological disorders and its effects on cognitive function. Additionally, research could focus on optimizing its use in agriculture as a pesticide.
Synthesis Methods
The synthesis of 10-(4-chlorophenyl)-8-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one involves the reaction of 4-ethoxyphenylhydrazine and 4-chlorobenzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then subjected to a series of reactions to produce the final compound.
Scientific Research Applications
10-(4-chlorophenyl)-8-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has potential applications in various fields such as pharmacology, medicine, and agriculture. In pharmacology, this compound has been studied for its potential as an anti-cancer agent. In medicine, it has been investigated for its potential as a treatment for neurological disorders such as Alzheimer's disease. In agriculture, it has been studied for its potential as a pesticide.
properties
Product Name |
10-(4-chlorophenyl)-8-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
---|---|
Molecular Formula |
C20H16ClN7O2 |
Molecular Weight |
421.8 g/mol |
IUPAC Name |
10-(4-chlorophenyl)-8-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
InChI |
InChI=1S/C20H16ClN7O2/c1-2-30-14-9-5-12(6-10-14)18-15-16(11-3-7-13(21)8-4-11)23-24-19(29)17(15)22-20-25-26-27-28(18)20/h3-10,18,26-27H,2H2,1H3 |
InChI Key |
DQJIFRKOOIICNZ-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Cl |
SMILES |
CCOC1=CC=C(C=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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